6-Amino-3-(thiophen-2-yl)picolinic acid
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Overview
Description
6-Amino-3-(thiophen-2-yl)picolinic acid is a versatile chemical compound with a unique structure that has garnered significant interest in scientific research. This compound is characterized by the presence of an amino group at the 6th position and a thiophene ring at the 3rd position of the picolinic acid backbone. Its molecular formula is C10H8N2O2S, and it has a molecular weight of 220.25 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(thiophen-2-yl)picolinic acid typically involves the condensation of thiophene derivatives with picolinic acid precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(thiophen-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-3-(thiophen-2-yl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 6-Amino-3-(thiophen-2-yl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, it has been shown to interact with auxin-signaling F-box protein 5 (AFB5), leading to the inhibition of plant growth . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-picolinic acid: Similar structure but lacks the thiophene ring.
6-Amino-3-(thiophen-3-yl)picolinic acid: Similar structure but with the thiophene ring at a different position.
6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid: Contains a benzo[b]thiophene ring instead of a thiophene ring.
Uniqueness
6-Amino-3-(thiophen-2-yl)picolinic acid is unique due to the specific positioning of the thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6-amino-3-thiophen-2-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWXEUXJCSYADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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